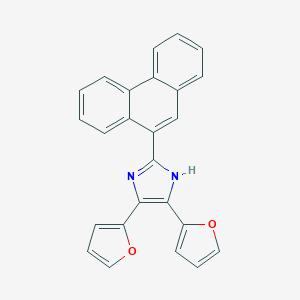![molecular formula C23H19ClN6O B288930 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling of cytokine receptors, particularly those involved in the immune system. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases.
Wirkmechanismus
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile specifically targets JAK3, which is involved in the signaling of cytokine receptors, particularly those involved in the immune system. By inhibiting JAK3, 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells, which play a crucial role in the development of autoimmune diseases. In addition, 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have a favorable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its specificity for JAK3 and its ability to reduce inflammation and prevent tissue damage. However, it also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more selective JAK3 inhibitors that can target specific cytokine receptors and signaling pathways. Another area of interest is the development of combination therapies that can target multiple pathways involved in autoimmune diseases. Finally, there is also interest in exploring the potential therapeutic applications of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile in other diseases, such as cancer and transplant rejection.
Synthesemethoden
The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile involves several chemical reactions, starting with the condensation of 4-chloro-2-methylphenol and 2-phenylpyrimidine-4-carbaldehyde to form the intermediate 6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-ol. This intermediate is then reacted with ethyl 4-bromo-1H-pyrazole-3-carboxylate to form the pyrazole ring, followed by the introduction of the cyano group to form the final product.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.
Eigenschaften
Molekularformel |
C23H19ClN6O |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H19ClN6O/c1-3-18-17(13-25)22(26)30(29-18)20-12-21(31-19-10-9-16(24)11-14(19)2)28-23(27-20)15-7-5-4-6-8-15/h4-12H,3,26H2,1-2H3 |
InChI-Schlüssel |
BUXWVXDQDRUQDO-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)C |
Kanonische SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)



![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
